![molecular formula C17H20N2O5S2 B12211778 N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12211778.png)
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
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Description
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
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Biological Activity
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique thieno-thiazole structure with a cyclopropanecarboxamide moiety. The presence of two methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably in anti-inflammatory and anticancer domains. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Studies have shown that this compound demonstrates significant anticancer properties:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2.
- In Vitro Studies : In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating promising efficacy in vivo.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects:
- Cytokine Inhibition : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Animal Studies : In models of acute inflammation (e.g., carrageenan-induced paw edema), administration of the compound led to a significant reduction in swelling compared to untreated controls.
Research Findings Summary
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : A study involving MCF-7 cell lines treated with varying concentrations of the compound showed a marked decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In a rodent model for arthritis, administration of the compound significantly alleviated symptoms and reduced inflammatory markers.
Properties
Molecular Formula |
C17H20N2O5S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-11-5-6-12(14(7-11)24-2)19-13-8-26(21,22)9-15(13)25-17(19)18-16(20)10-3-4-10/h5-7,10,13,15H,3-4,8-9H2,1-2H3 |
InChI Key |
NHXUVTMFYANHLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4)OC |
Origin of Product |
United States |
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